Ethyl 2-fluoro-3-oxohexanoate
Description
Significance of Fluorine Incorporation in Organic Molecules for Advanced Materials and Biological Research
The introduction of fluorine into organic molecules imparts a range of desirable properties, making it a powerful strategy in materials science and medicinal chemistry. mdpi.comnumberanalytics.com The high electronegativity of fluorine, the second most of any element, and the strength of the carbon-fluorine (C-F) bond contribute to enhanced thermal stability and resistance to chemical degradation in fluorinated compounds. numberanalytics.com These characteristics are highly sought after in the design of advanced materials for demanding applications. numberanalytics.com
In the realm of biological research and drug discovery, the strategic placement of fluorine can significantly modulate a molecule's physicochemical and biological properties. mdpi.comwikipedia.org Fluorine substitution can influence lipophilicity, which in turn affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comwikipedia.org For instance, the replacement of a hydrogen atom with fluorine can block metabolic pathways, thereby increasing the drug's half-life and bioavailability. wikipedia.org Approximately 20% of all commercialized pharmaceuticals contain fluorine, a testament to its importance in modern medicine. wikipedia.orgworktribe.com
Role of β-Keto Esters as Versatile Synthons and Core Building Blocks in Complex Molecule Construction
β-Keto esters are highly valued in organic synthesis due to their structural versatility and multiple reactive sites. researchgate.netresearchgate.net Possessing both electrophilic and nucleophilic centers, these compounds can participate in a wide array of chemical transformations, serving as key intermediates in the construction of complex molecules, including natural products and pharmaceuticals. researchgate.netresearchgate.net Their ability to undergo reactions such as alkylation, acylation, and condensation makes them indispensable building blocks for creating diverse molecular architectures. researchgate.net The reactivity of β-keto esters allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds, which is fundamental to synthetic organic chemistry. nih.gov
Positioning of Ethyl 2-fluoro-3-oxohexanoate within the Class of Fluorinated β-Keto Esters
This compound (CAS number 76435-44-4) is a specific member of the fluorinated β-keto ester family. nih.gov Its structure, featuring a fluorine atom at the α-position relative to the ester and a keto group at the β-position, endows it with unique reactivity. nih.gov The presence of the electronegative fluorine atom significantly influences the acidity of the α-proton and the reactivity of the adjacent carbonyl groups. This strategic fluorination makes this compound a valuable precursor for synthesizing more complex fluorinated molecules. f2chemicals.comthieme-connect.com Research has demonstrated the utility of α-fluoro-β-keto esters in various synthetic transformations, including asymmetric reactions to produce chiral fluorinated compounds of medicinal interest. nih.govalaska.edu
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H13FO3 | nih.gov |
| Molecular Weight | 176.19 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 76435-44-4 | nih.gov |
The study of this compound and its analogs continues to be an active area of research, driven by the demand for novel fluorinated compounds in various scientific and technological fields. rsc.orgmdpi.com Its role as a key building block highlights the broader importance of developing and understanding the chemistry of fluorinated synthons for the advancement of organic synthesis.
Structure
3D Structure
Properties
CAS No. |
76435-44-4 |
|---|---|
Molecular Formula |
C8H13FO3 |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
ethyl 2-fluoro-3-oxohexanoate |
InChI |
InChI=1S/C8H13FO3/c1-3-5-6(10)7(9)8(11)12-4-2/h7H,3-5H2,1-2H3 |
InChI Key |
LNOHNNJHHLKCNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(C(=O)OCC)F |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Fluoro 3 Oxohexanoate and Analogous α Fluorinated β Keto Esters
Historical Overview of α-Fluorination Strategies for β-Keto Esters
The journey toward the efficient synthesis of α-fluorinated β-keto esters has been marked by a transition from harsh and often non-selective methods to more refined and stereocontrolled approaches. Early methods for the introduction of fluorine at the α-position of β-keto esters often involved nucleophilic fluorination, which presented challenges due to the low reactivity of the fluoride (B91410) anion. nih.gov The development of stable and effective electrophilic fluorinating agents revolutionized the field. mdpi.com Reagents such as N-fluorobenzensulfonimide (NFSI) and Selectfluor® became commercially available, paving the way for more practical and widespread application of electrophilic fluorination. nih.govmdpi.com
A significant breakthrough was the advent of catalytic enantioselective electrophilic fluorination. mdpi.com The pioneering work in this area demonstrated that chiral metal complexes could induce stereoselectivity in the fluorination of β-keto esters. nih.gov For instance, early studies utilized Ti/TADDOL complexes as Lewis acids to activate the β-keto ester, enabling enantioselective fluorination with Selectfluor®. nih.gov These initial successes spurred the development of a wide range of both metal-catalyzed and organocatalyzed systems for the asymmetric synthesis of α-fluorinated β-keto esters, which have been extensively reviewed. nih.govnih.gov
Electrophilic Fluorination Approaches
Electrophilic fluorination has emerged as the predominant strategy for the synthesis of α-fluorinated β-keto esters. This approach relies on the reaction of an enol or enolate form of the β-keto ester with a source of electrophilic fluorine ("F+"). The development of stable electrophilic fluorinating reagents has been crucial to the success of these methods. mdpi.com
Catalytic Enantioselective Electrophilic α-Fluorination
The ability to control the stereochemistry at the newly formed C-F bond is a key objective in modern organic synthesis. Catalytic enantioselective methods have proven to be the most powerful tool for achieving this goal, providing access to chiral α-fluorinated β-keto esters with high levels of enantiopurity. These methods can be broadly categorized into metal-catalyzed and organocatalytic systems.
A variety of chiral transition metal complexes have been successfully employed to catalyze the enantioselective α-fluorination of β-keto esters. These systems typically involve the coordination of the metal to the β-keto ester, which acts as a Lewis acid to activate the substrate and create a chiral environment for the subsequent fluorination step. nih.gov
Palladium: Chiral palladium complexes have been shown to be effective catalysts for the enantioselective fluorination of various β-ketoesters. nih.gov Using a novel palladium complex, both cyclic and acyclic substrates were fluorinated with excellent enantioselectivity (83-94% ee). nih.gov An advantage of this system is its compatibility with environmentally friendly solvents like ethanol. nih.gov
Copper: Copper(II) complexes with chiral ligands, such as those derived from diphenylamine-linked bis(oxazoline), have been utilized for the highly enantioselective fluorination of β-keto esters. researchgate.netnih.gov These reactions can be performed under solvent-free conditions using a ball mill, leading to high yields and enantioselectivities with short reaction times and low catalyst loading. researchgate.netrsc.org Continuous-flow microreactors have also been employed, allowing for efficient transformations with reaction times as short as 0.5 to 20 minutes and achieving up to 99% yield and 99% ee. nih.gov
Iron: Iron(III)-salan complexes have demonstrated high efficiency in the fluorination of β-keto esters, affording the desired products in high yield and enantioselectivity (e.g., 87% yield and 94% ee for one substrate). nih.govmdpi.com
| Metal Catalyst | Chiral Ligand Type | Substrate Scope | Enantioselectivity (ee) | Yield | Reference |
| Palladium | Not specified | Cyclic and acyclic β-ketoesters | 83-94% | Not specified | nih.gov |
| Copper(II) | Diphenylamine-linked bis(oxazoline) | Cyclic and acyclic β-keto esters | Up to 99% | Up to 99% | researchgate.netnih.gov |
| Iron(III) | Salan | β-Keto esters | Up to 94% | Up to 87% | nih.govmdpi.com |
Organocatalysis has emerged as a powerful alternative to metal-based systems for asymmetric fluorination. nih.gov Chiral primary amines, often derived from cinchona alkaloids, have proven to be particularly effective catalysts. researchgate.netfigshare.comprinceton.edunih.gov These catalysts operate via the formation of a chiral enamine intermediate with the β-keto ester, which then reacts with an electrophilic fluorine source. nih.gov The stereochemical outcome is controlled by the chiral environment created by the organocatalyst. nih.gov The use of β,β-diaryl serines as primary amine organocatalysts, in the presence of alkali carbonates, has enabled the highly enantioselective α-fluorination of β-dicarbonyl compounds, including β-keto esters, with excellent enantioselectivity (up to 98% ee). researchgate.net
| Organocatalyst Type | Substrate Scope | Enantioselectivity (ee) | Yield | Reference |
| Cinchona alkaloid-derived primary amine | Cyclic ketones | Not specified | Not specified | figshare.comprinceton.edunih.gov |
| β,β-diaryl serines | β-Dicarbonyl compounds | Up to 98% | 50-99% | researchgate.net |
The design of the chiral ligand is paramount in achieving high levels of enantioselectivity in metal-catalyzed fluorination reactions. The ligand creates a well-defined chiral pocket around the metal center, which in turn dictates the facial selectivity of the electrophilic attack by the fluorinating agent on the metal-bound enolate. nih.gov For instance, in Ti/TADDOL systems, the TADDOL ligand acts as a chiral scaffold that controls the approach of the fluorinating reagent. nih.gov The proposed catalytic cycle for some metal-catalyzed reactions involves the formation of a chiral metal enolate, which then undergoes an SN2-type reaction with the electrophilic fluorine source. The enantioselectivity arises from the effective blocking of one of the enolate's faces by the chiral ligand. nih.gov
In organocatalysis, the chiral induction mechanism relies on the formation of a transient chiral enamine. The stereochemistry is controlled by the conformation of this enamine intermediate, which is influenced by the steric and electronic properties of the chiral amine catalyst. nih.gov The catalyst effectively shields one face of the enamine, directing the electrophilic fluorinating agent to the opposite face. nih.gov
Stoichiometric and Reagent-Based Fluorination Using N-Fluorosulfonimides (e.g., Selectfluor)
While catalytic methods are often preferred for their efficiency and atom economy, stoichiometric fluorination using reagents like N-fluorosulfonimides remains a valuable and widely used technique. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a commercially available, stable, and user-friendly electrophilic fluorinating agent. mdpi.comnih.gov It is highly effective for the fluorination of a wide range of substrates, including β-keto esters. organic-chemistry.orgorganic-chemistry.org
The reaction typically involves the deprotonation of the β-keto ester with a base to form an enolate, which then reacts with Selectfluor to introduce the fluorine atom at the α-position. nih.gov While this approach is not inherently asymmetric, it is a reliable method for the preparation of racemic α-fluorinated β-keto esters. Furthermore, Selectfluor is the electrophilic fluorine source of choice in many of the catalytic enantioselective methods described above. nih.gov Mechanistic studies have provided insights into the reaction pathways of Selectfluor with various substrates, suggesting that a single electron transfer process is unlikely in some cases. nih.gov
| Reagent | Substrate | Conditions | Product | Reference |
| Selectfluor | β-Ketosulfonamides | CsF in DMF | β-Keto-α,α-difluorosulfonamides | nih.gov |
| Selectfluor | Glycals | Optimized conditions | 2-Fluoro saccharides | nih.gov |
| Selectfluor | α,β-Epoxy ketones | Transition-metal-free | 1,2-Diketones | organic-chemistry.org |
Nucleophilic Fluorination Approaches
Directly forming a carbon-fluorine bond at the α-position of a β-keto ester can be achieved through nucleophilic methods, which are conceptually distinct from the more common electrophilic fluorination pathways.
The development of enantioselective nucleophilic fluorination of β-keto esters has been a significant challenge. A primary hurdle is the inherently low reactivity of the fluoride anion, which makes it a poor nucleophile in many contexts. mdpi.comresearchgate.netnih.gov This has spurred the development of innovative strategies to achieve this transformation effectively and stereoselectively.
One emerging strategy is enantioselective oxidative fluorination . This "umpolung" or reverse-polarity approach uses a nucleophilic fluoride source, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), in combination with a chiral catalyst and an oxidant. mdpi.comresearchgate.netnih.gov For instance, a chiral iodoarene organocatalyst can be oxidized in situ to form a chiral hypervalent iodine species. nih.gov This species then coordinates with the β-keto ester and facilitates the transfer of a fluoride ion from the nucleophilic source, yielding the α-fluorinated product with high enantioselectivity. nih.gov
Another powerful, albeit indirect, method involves a two-step S N 2 displacement sequence . This approach begins with the highly enantioselective chlorination of the β-keto ester using a chiral Lewis acid catalyst, such as one derived from Cu(OTf)₂ and a spirooxazoline ligand, to produce an α-chloro-β-keto ester with a tertiary chloride center. acs.org Subsequent nucleophilic substitution with a fluoride source, like cesium fluoride (CsF) in the presence of 18-crown-6, proceeds via a classic S N 2 mechanism. acs.org This displacement occurs with complete Walden inversion, affording the desired α-fluoro-β-keto ester with high yield and enantiopurity, effectively transferring the stereochemistry from the initial chlorination step. acs.org
Table 1: Comparison of Emerging Enantioselective Nucleophilic Fluorination Strategies
| Strategy | Key Reagents | Mechanism Highlights | Advantages |
| Oxidative Fluorination | Chiral Iodoarene Catalyst, mCPBA (oxidant), Et₃N·3HF (fluoride source) | In situ formation of a chiral hypervalent iodine fluoride species that delivers fluoride to the substrate. nih.gov | Direct C-F bond formation using a nucleophilic fluoride source. nih.gov |
| S N 2 Displacement | Chiral Lewis Acid (e.g., Cu(II)-spirooxazoline), N-Chlorosuccinimide (NCS), CsF, 18-crown-6 | Enantioselective chlorination followed by stereospecific S N 2 reaction with complete Walden inversion. acs.org | High enantiopurity and yield; flexible method for various chiral centers. acs.org |
Chemoenzymatic Synthesis of Fluorinated β-Keto Esters
Chemoenzymatic approaches leverage the high selectivity of enzymes to create chiral fluorinated molecules that can serve as precursors for α-fluorinated β-keto esters. A key application is the kinetic resolution of racemic starting materials. For example, enantiomerically pure (R)- and (S)-ethyl 2-fluorohexanoate can be prepared through enzyme-catalyzed kinetic resolution of the corresponding racemic mixture. orgsyn.org This process yields a crucial chiral building block that can subsequently be used in condensation reactions to produce optically active target molecules like Ethyl 2-fluoro-3-oxohexanoate.
More complex chemoenzymatic systems involve engineered enzymes for biosynthesis. Hybrid polyketide/fatty acid synthase multienzymes have been designed to incorporate fluorinated precursors, such as fluoromalonyl-CoA, directly into a growing molecular chain. researchgate.net This method allows for the regioselective introduction of fluorine into complex natural product-like structures, demonstrating the potential for enzymatic machinery to handle fluorinated substrates in the synthesis of advanced compounds. researchgate.net
Claisen Condensation and Related Approaches for Synthesis of this compound and its Derivatives
The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction for the synthesis of β-keto esters. wikipedia.orglibretexts.org This reaction occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org It can be adapted to produce α-fluorinated β-keto esters through the use of fluorinated starting materials.
A mixed Claisen condensation is an effective strategy for synthesizing specific α-fluorinated β-keto esters. In this approach, a fluorinated ester containing an α-proton, such as Ethyl 2-fluoroacetate, can be deprotonated to form a nucleophilic enolate. This enolate then attacks an acylating agent, such as butanoyl chloride, to form the β-keto ester backbone.
Alternatively, a precursor like Ethyl 2-fluoro-hexanoate can serve as the electrophilic component, although this is less common in classic Claisen condensations. orgsyn.org A more direct route involves the reaction of a fluorinated ester enolate with a non-fluorinated acyl donor. The synthesis of 2-thenoyltrifluoroacetone (B1682245) via the condensation of ethyl trifluoroacetate (B77799) and 2-acetylthiophene (B1664040) illustrates the viability of using fluorinated esters in these reactions. beilstein-journals.org
The Claisen condensation requires a stoichiometric amount of a strong base. wikipedia.orglibretexts.org The base must be strong enough to deprotonate the α-carbon of the ester, forming the reactive enolate intermediate. wikipedia.org Common bases for this transformation include sodium alkoxides, such as sodium ethoxide (NaOEt), and sodium hydride (NaH). beilstein-journals.orggoogle.com
The choice of base is critical; it must not interfere with the reaction through side reactions like saponification or nucleophilic addition. wikipedia.org Using the sodium alkoxide corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters) is often preferred because any transesterification that occurs does not change the product. wikipedia.org The reaction is driven to completion because the resulting β-keto ester product, which has a highly acidic proton between the two carbonyl groups, is readily deprotonated by the alkoxide base. libretexts.org This final, irreversible deprotonation step pulls the reaction equilibrium toward the product side, ensuring high yields. libretexts.org While effective, sodium hydride is noted to be hazardous for large-scale commercial preparations due to the production of explosive hydrogen gas. google.com
Table 2: Common Bases Used in Claisen Condensation for β-Keto Ester Synthesis
| Base | Chemical Formula | Key Characteristics |
| Sodium Ethoxide | NaOEt | Commonly used for ethyl esters; alkoxide is regenerated, minimizing side reactions. wikipedia.orgbeilstein-journals.org |
| Sodium Methoxide | NaOMe | Used for methyl esters; functions similarly to sodium ethoxide. beilstein-journals.org |
| Sodium Hydride | NaH | A strong, non-nucleophilic base; produces H₂ gas, which can be a safety concern on a large scale. google.com |
| Lithium Diisopropylamide | LDA | A very strong, non-nucleophilic base often used in mixed Claisen condensations where only one partner can be enolized. wikipedia.org |
Continuous Flow and Automated Synthetic Platforms for α-Fluorinated β-Keto Esters
Modern synthetic chemistry is increasingly adopting continuous flow and automated platforms to address the challenges associated with hazardous reagents and complex reactions, such as those in organofluorine synthesis. researchgate.net Continuous flow systems offer significant advantages, including superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety by minimizing the volume of hazardous materials at any given time, and improved scalability. researchgate.net
The application of flow chemistry to the synthesis of fluorinated compounds is particularly beneficial. For example, the decarboxylative fluorination of β-keto acids has been successfully transferred from batch processing to a continuous flow setup, which included an integrated ¹⁹F-NMR spectrometer for real-time reaction monitoring. researchgate.net This level of process analytical technology allows for rapid optimization and precise control over product formation and selectivity. researchgate.net Such automated platforms are well-suited for multistep syntheses, including cascades that might combine chemical and enzymatic steps, paving the way for more efficient and safer production of α-fluorinated β-keto esters. acs.org
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Fluoro 3 Oxohexanoate
Enolization and Keto-Enol Tautomerism in Fluorinated β-Keto Esters
Ethyl 2-fluoro-3-oxohexanoate, as a β-keto ester, exhibits keto-enol tautomerism, a chemical equilibrium between a keto form and an enol form. This phenomenon is fundamental to its reactivity, as the two tautomers display different chemical properties and reactivity patterns. The presence of a fluorine atom at the α-position significantly influences the position of this equilibrium.
The equilibrium between the keto and enol tautomers is influenced by several factors, including the solvent and temperature. In many simple carbonyl compounds, the keto form is overwhelmingly favored. However, for β-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, as well as by conjugation.
The introduction of a fluorine atom at the α-position, as in this compound, introduces competing electronic effects. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect, which can destabilize a C=C double bond, thus favoring the keto form. Conversely, theoretical studies on α-fluorine-β-diketones suggest that α-fluorine can lessen the intramolecular hydrogen bond strength in the enol form, which could also shift the equilibrium towards the keto tautomer in acyclic systems.
The interconversion between the keto and enol forms can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon to form the enol. In basic conditions, the α-proton is first removed to form an enolate ion, which is then protonated on the oxygen atom to yield the enol.
| Tautomer | Key Structural Features | Factors Favoring this Form |
| Keto Form | Contains a C=O (carbonyl) group and a C-H bond at the α-position. | - Higher thermodynamic stability of the C=O bond compared to the C=C bond. - Strong electron-withdrawing effect of the α-fluorine atom. - Solvation by polar, protic solvents. |
| Enol Form | Contains a C=C double bond and a hydroxyl (-OH) group. | - Intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl oxygen. - Conjugation of the C=C double bond with the ester carbonyl group. - Solvation by non-polar solvents. |
This table provides a general overview of the factors influencing the keto-enol tautomerism in β-keto esters.
Reactions at the Ketone Moiety
Reduction Reactions (e.g., Bioreduction)
The ketone moiety of this compound is susceptible to reduction to the corresponding secondary alcohol, ethyl 2-fluoro-3-hydroxyhexanoate. This transformation is of significant interest, particularly when achieved with high stereoselectivity, as the resulting α-fluoro-β-hydroxy esters are valuable chiral building blocks in the synthesis of medicinally important compounds.
Bioreduction, employing whole microbial cells or isolated enzymes, has emerged as a powerful and environmentally benign method for the stereoselective reduction of ketones. Baker's yeast (Saccharomyces cerevisiae) is a commonly used biocatalyst for the reduction of β-keto esters. The enzymatic systems within the yeast can deliver hydrides to the carbonyl group with high facial selectivity, often governed by Prelog's rule. This can lead to the formation of one enantiomer of the corresponding alcohol in high enantiomeric excess (ee). While specific studies on the bioreduction of this compound are not extensively detailed in the provided search results, the successful reduction of analogous compounds like ethyl 3-oxohexanoate (B1246410) and various ethyl 4,4,4-trihalo-3-oxobutanoates by baker's yeast and other microorganisms suggests that this would be a viable synthetic route. For instance, the reduction of ethyl 3-oxohexanoate using immobilized baker's yeast in a glycerol:water mixture has been shown to proceed with high enantioselectivity (>98% ee).
More sophisticated approaches involve the use of isolated ketoreductases (KREDs). These enzymes, often available commercially, offer high levels of stereocontrol and can be selected to produce either syn or anti diastereomers when a new stereocenter is formed adjacent to an existing one, as is the case in the reduction of α-substituted β-keto esters. Research on the stereoselective reduction of racemic α-fluoro-β-keto esters using KREDs has demonstrated the feasibility of dynamic reductive kinetic resolution (DYRKR). In this process, the unreactive enantiomer of the starting material is racemized in situ, allowing for a theoretical yield of up to 100% of a single stereoisomer of the product. For example, KREDs have been used to synthesize α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess. This methodology provides access to all four possible stereoisomers of the product by selecting the appropriate enzyme.
| Reduction Method | Key Features | Potential Products from this compound |
| Chemical Reduction (e.g., NaBH4) | Generally proceeds with low stereoselectivity, yielding a mixture of diastereomers. | Mixture of (2R,3R), (2S,3S), (2R,3S), and (2S,3R)-ethyl 2-fluoro-3-hydroxyhexanoate. |
| Bioreduction (e.g., Baker's Yeast) | Can exhibit high enantioselectivity, often following Prelog's rule. The diastereoselectivity can be variable. | Predominantly one enantiomer of the corresponding alcohol, e.g., (2S,3R)- or (2R,3S)-ethyl 2-fluoro-3-hydroxyhexanoate. |
| Enzymatic Reduction (e.g., KREDs) | Highly stereoselective, with the potential for dynamic reductive kinetic resolution. Different enzymes can produce different stereoisomers. | Can be selected to produce a single stereoisomer in high purity, e.g., (2S,3S)- or (2S,3R)-ethyl 2-fluoro-3-hydroxyhexanoate. |
This table summarizes the expected outcomes of different reduction methods for this compound based on studies of analogous compounds.
Condensation and Cyclization Reactions
The 1,3-dicarbonyl functionality of this compound makes it a versatile precursor for the synthesis of various heterocyclic compounds through condensation and subsequent cyclization reactions. These reactions are of great importance in medicinal chemistry, as fluorinated heterocycles often exhibit enhanced biological activity.
A classic example of such a transformation is the Knorr pyrazole (B372694) synthesis , which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). In the case of this compound, reaction with hydrazine or a substituted hydrazine would be expected to yield a fluorinated pyrazole derivative. The reaction proceeds via the formation of a hydrazone intermediate at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. Due to the asymmetry of the β-keto ester, the initial condensation can occur at either the ketone or the ester carbonyl, potentially leading to a mixture of regioisomers. The presence of the α-fluoro substituent can influence the regioselectivity of this reaction.
Another important cyclization reaction involving β-keto esters is the Hantzsch pyridine (B92270) synthesis . This multi-component reaction typically involves the condensation of two equivalents of a β-keto ester, an aldehyde, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. The reaction first forms a dihydropyridine, which can then be oxidized to the corresponding pyridine derivative. Utilizing this compound in a Hantzsch synthesis would lead to the formation of highly substituted, fluorinated pyridine rings, which are prevalent motifs in pharmaceuticals.
Furthermore, condensation with other binucleophiles can lead to a variety of other heterocyclic systems. For instance, reaction with hydroxylamine (B1172632) can produce isoxazoles, while condensation with urea (B33335) or thiourea (B124793) can yield pyrimidine (B1678525) or thiopyrimidine derivatives, respectively. These reactions significantly expand the synthetic utility of this compound as a building block for diverse, fluorinated heterocyclic libraries.
| Reaction Name | Reactants | Expected Product |
| Knorr Pyrazole Synthesis | Hydrazine or substituted hydrazine | Fluorinated pyrazole derivative |
| Hantzsch Pyridine Synthesis | Aldehyde, ammonia/ammonium acetate | Fluorinated dihydropyridine/pyridine derivative |
| Isoxazole (B147169) Synthesis | Hydroxylamine | Fluorinated isoxazole derivative |
| Pyrimidine Synthesis | Urea or Guanidine | Fluorinated pyrimidine derivative |
This table outlines some of the key condensation and cyclization reactions applicable to this compound for the synthesis of fluorinated heterocycles.
Reactions at the Ester Moiety
Transesterification Reactions
Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group of an ester with that of an alcohol. For this compound, this process allows for the modification of the ester functionality, which can be crucial for altering the compound's physical properties or for subsequent synthetic transformations. The reaction is typically catalyzed by either an acid or a base.
Acid-catalyzed transesterification proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A different alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, the original ethoxy group is eliminated as ethanol, and the new ester is formed. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess.
Base-catalyzed transesterification is generally faster and involves the reaction of the ester with an alkoxide nucleophile. The alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the original ethoxide, yielding the new ester. This process is also an equilibrium, and the position of the equilibrium is influenced by the relative stability of the starting and product alkoxides.
The transesterification of β-keto esters, such as this compound, can be performed selectively in the presence of other ester groups. This selectivity is often attributed to the enolizable nature of the β-keto ester, which can participate in chelation with certain catalysts. A variety of catalysts have been developed for the transesterification of β-keto esters, including Lewis acids, protic acids, organic bases, and enzymes, often under mild conditions with good functional group tolerance. For instance, cesium fluoride (B91410) has been shown to be an effective catalyst for the transesterification of β-keto esters.
Enzymatic transesterification, using lipases, offers a green and highly selective alternative. These biocatalysts can operate under mild conditions and often exhibit high chemo-, regio-, and enantioselectivity.
| Catalyst Type | General Conditions | Mechanistic Features |
| Acid (e.g., H2SO4) | Excess of the new alcohol, often at reflux. | Protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. |
| Base (e.g., NaOR) | Catalytic amount of alkoxide in the corresponding alcohol. | Nucleophilic acyl substitution via a tetrahedral intermediate. |
| Lewis Acid (e.g., 3-nitrobenzeneboronic acid) | Mild conditions, can be selective for β-keto esters. | Activation of the carbonyl group by coordination to the Lewis acid. |
| Enzyme (e.g., Lipase) | Mild temperature and pH, often in organic solvents. | Formation of an acyl-enzyme intermediate. |
This table provides a summary of different catalytic methods for the transesterification of esters, which are applicable to this compound.
Hydrolysis and Amidation
The ester functionality of this compound can also undergo hydrolysis and amidation, providing access to the corresponding carboxylic acid and amides, respectively. These transformations are crucial for further derivatization and the synthesis of a wide range of compounds.
Hydrolysis of the ethyl ester to the corresponding 2-fluoro-3-oxohexanoic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. The reaction is typically carried out by heating the ester in the presence of a strong acid, such as sulfuric or hydrochloric acid, in an aqueous solution.
Base-mediated hydrolysis, also known as saponification , is an irreversible process that involves the reaction of the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a carboxylate salt and ethanol. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and obtain the free carboxylic acid. It is important to note that β-keto acids are prone to decarboxylation upon heating, which can be a competing side reaction.
Amidation involves the reaction of the ester with an amine to form an amide. This reaction is generally less favorable than hydrolysis or transesterification because amines are less nucleophilic than hydroxide or alkoxide ions. Direct reaction of an ester with an amine often requires high temperatures and may result in low yields. However, various catalytic methods have been developed to facilitate this transformation under milder conditions. For example, Lewis acids can be used to activate the ester towards nucleophilic attack by the amine.
Alternatively, the ester can be hydrolyzed to the carboxylic acid, which can then be converted to the amide using standard peptide coupling reagents. This two-step process is often more efficient and provides greater control over the reaction. The synthesis of 2-fluoro-3-oxohexanamides is of interest as amides are a key functional group in many biologically active molecules.
| Reaction | Reagents | Product | Key Considerations |
| Acid-Catalyzed Hydrolysis | Strong acid (e.g., H2SO4, HCl), water, heat | 2-Fluoro-3-oxohexanoic acid | Reversible reaction. The product, a β-keto acid, may be unstable to decarboxylation. |
| Saponification (Base-Mediated Hydrolysis) | Strong base (e.g., NaOH, KOH), water, heat, followed by acid workup | 2-Fluoro-3-oxohexanoic acid | Irreversible reaction. The product, a β-keto acid, may be unstable to decarboxylation. |
| Amidation | Amine (primary or secondary), often with a catalyst or at high temperature | 2-Fluoro-3-oxohexanamide | Can be a low-yielding reaction without a catalyst. A two-step hydrolysis-amidation sequence is often preferred. |
This table summarizes the hydrolysis and amidation reactions of the ester moiety in this compound.
Reactivity and Transformations Involving the α-Fluoro Stereocenter
The presence of a fluorine atom at the α-position of β-keto esters like this compound introduces a stereocenter and significantly influences the molecule's reactivity. The electron-withdrawing nature of fluorine enhances the acidity of the α-proton, facilitating enolization and subsequent reactions. The stereocenter allows for the development of stereoselective transformations, leading to the synthesis of complex and optically pure fluorinated molecules.
The transformation of racemic α-fluoro-β-keto esters into specific stereoisomers is a key challenge and a significant area of research. A highly effective method for achieving this is through dynamic reductive kinetic resolution (DYRKR). This process utilizes enzymes, such as ketoreductases (KREDs), to stereoselectively reduce the keto group. The process is termed "dynamic" because the starting racemic α-fluoro-β-keto ester, which has an epimerizable carbon at the α-position, undergoes continuous racemization under the reaction conditions. This allows, in theory, for the conversion of 100% of the racemic starting material into a single, optically pure diastereomer of the corresponding α-fluoro-β-hydroxy ester.
Commercially available ketoreductases have been successfully employed to synthesize α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess. Depending on the specific enzyme used, it is possible to selectively produce either the syn or anti diastereomer. For instance, studies on various aromatic α-fluoro-β-keto esters have demonstrated that certain ketoreductases can yield the anti (2S, 3S) isomer, while others predominantly produce the syn (2S, 3R) isomer. This enzymatic approach provides a powerful tool for accessing enantiomerically and diastereomerically pure building blocks from readily available racemic precursors.
Table 1: Stereoselective Reduction of Aromatic α-Fluoro-β-Keto Esters using Ketoreductases (KRED)
| Substrate (ArCHO derivative) | Enzyme | Predominant Diastereomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|---|
| Benzaldehyde | KRED 110 | anti (2S, 3S) | >99:1 | >99% | 85% |
| Benzaldehyde | KRED 130 | syn (2S, 3R) | 91:9 | >99% | 78% |
| 4-Chlorobenzaldehyde | KRED 110 | anti (2S, 3S) | >99:1 | >99% | 88% |
| 4-Chlorobenzaldehyde | KRED 130 | syn (2S, 3R) | 93:7 | >99% | 81% |
| 2-Naphthaldehyde | KRED 110 | anti (2S, 3S) | >99:1 | >99% | 75% |
| 2-Naphthaldehyde | KRED 130 | syn (2S, 3R) | 89:11 | >99% | 70% |
Data derived from studies on analogous aromatic α-fluoro-β-keto esters.
The versatile structure of this compound allows for its derivatization into valuable fluorinated compounds, particularly fluoro-hydroxy and fluoro-amino acid derivatives.
Fluoro-Hydroxy Acid Derivatives: The most direct route to α-fluoro-β-hydroxy esters is the stereoselective reduction of the ketone functionality, as detailed in the previous section. The resulting optically pure α-fluoro-β-hydroxy esters are crucial intermediates in the synthesis of medicinally important compounds.
Fluoro-Amino Acid Derivatives: The incorporation of fluorine into amino acids can dramatically alter their biological properties, making fluorinated amino acids valuable targets in medicinal chemistry. This compound and related fluorinated β-keto esters are key starting materials for synthesizing fluorinated β-amino acids. Methods for this transformation include:
Biomimetic Transamination: This approach mimics the biological process of converting a keto group to an amino group. It has been shown to be a practical method for the transamination of fluorinated β-keto esters to the corresponding β-amino acids.
Mannich Reaction: The Mannich reaction is a three-component reaction that can be used to synthesize β-amino carbonyl compounds. This method is highly effective for creating enantiopure β-amino acids that have fluorinated substituents.
Reduction of Intermediates: The optically pure α-fluoro-β-hydroxy esters obtained from the enzymatic reduction can also serve as precursors for the synthesis of fluorinated amino acids.
For analytical purposes, amino acids are often derivatized to allow for chiral resolution and detection. Chiral derivatizing reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (FDAA or Marfey's reagent) and Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA) are used to create diastereomers that can be separated by conventional chromatography.
Reaction Mechanisms and Transition State Analysis
Understanding the reaction mechanisms and transition states is crucial for optimizing existing transformations and designing new ones.
Reaction Mechanisms: The mechanism of the Dynamic Reductive Kinetic Resolution (DYRKR) of α-fluoro-β-keto esters relies on two simultaneous processes: the rapid base-catalyzed epimerization (racemization) of the α-fluoro stereocenter and the enzyme-catalyzed stereoselective reduction of the β-keto group. The α-proton is acidic due to the adjacent fluoro, keto, and ester groups, allowing for easy removal and reformation of the C-H bond, which scrambles the stereocenter. A ketoreductase then selectively recognizes and reduces only one of the rapidly interconverting enantiomers, driving the equilibrium towards the formation of a single diastereomer of the product.
For transformations involving nucleophilic attack at the carbonyl carbon, the mechanism often proceeds through an enolate intermediate . Reactions like the decarboxylative aldol (B89426) reaction of related difluoro-β-ketoesters have been shown to generate a formal enolate equivalent, which then participates in carbon-carbon bond formation. Similarly, the reaction of fluoroalkyl-β-ketoesters with ammonia to form β-aminocrotonate esters likely proceeds via initial nucleophilic attack at the keto-carbonyl followed by dehydration.
Transition State Analysis: Detailed transition state analysis for reactions involving this compound is not extensively documented in the literature. However, insights can be drawn from related systems.
In metal-catalyzed enantioselective fluorination reactions to produce α-fluoro-β-keto esters, a chiral metal complex, acting as a Lewis acid, coordinates to the two carbonyl oxygen atoms of the β-keto ester. This coordination creates a rigid chiral environment, and the subsequent approach of the electrophilic fluorinating agent is directed to one face of the enolate, leading to the observed stereoselectivity. The transition state involves this ternary complex of the metal-ligand, the substrate, and the fluorinating agent.
In the case of derivatives, studies on fluorinated β-aminocrotonate esters have shown that rotation around the C-N bond is restricted. This indicates a high energy barrier (approximately 50 kJ/mol) for the transition state of this rotation, which is attributed to the electronic effects of the fluorine substituents and the resonance stabilization of the enamine system.
Applications of Ethyl 2 Fluoro 3 Oxohexanoate in Complex Molecule Synthesis
As a Chiral Building Block in Asymmetric Synthesis
The true potential of Ethyl 2-fluoro-3-oxohexanoate as a synthetic tool is realized in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. The carbon atom to which the fluorine is attached (the α-carbon) is a prochiral center, meaning it can be converted into a chiral center in a single chemical step. The development of methods to control the stereochemistry of this center is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules.
Various catalytic asymmetric methods have been developed for the broader class of α-fluoro-β-keto esters. These strategies are directly applicable to this compound and typically involve either the stereoselective introduction of the fluorine atom or the stereoselective reduction of the adjacent ketone.
Key approaches include:
Metal-Catalyzed Fluorination : Chiral transition metal complexes, such as those involving titanium, can be used to catalyze the enantioselective fluorination of β-keto esters. These methods utilize electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
Organocatalytic Methods : Chiral organic molecules can also serve as catalysts. Phase-transfer catalysis, employing chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids, has proven effective for the enantioselective fluorination of β-keto esters, yielding α-fluoro compounds in high yields.
Stereoselective Reduction : An alternative strategy involves the stereoselective reduction of the ketone functionality in racemic this compound. Biocatalysis using ketoreductase (KRED) enzymes is a powerful method for achieving this. Through a process known as dynamic reductive kinetic resolution (DYRKR), these enzymes can convert a racemic starting material into a single, optically pure α-fluoro-β-hydroxy ester with high diastereomeric and enantiomeric excess. This transformation is valuable for producing chiral intermediates for fluorinated amino acids and other medicinally relevant compounds.
Table 1: Methodologies in Asymmetric Synthesis of α-Fluoro-β-keto Esters
| Methodology | Catalyst Type | Typical Reagents | Key Outcome |
|---|---|---|---|
| Enantioselective Fluorination | Chiral Metal Complex (e.g., Ti/TADDOL) | Electrophilic Fluorinating Agent (e.g., Selectfluor®) | Creation of a stereogenic C-F bond with high enantiomeric excess. |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | N-fluorobenzenesulfonimide (NFSI), Base (e.g., K₂CO₃) | Enantioselective synthesis of α-fluoro β-keto esters under mild conditions. |
Precursor for Fluorinated Bioactive Molecules
The strategic introduction of fluorine can dramatically improve the pharmacological profile of a drug, enhancing properties like metabolic stability and target binding affinity. nbinno.com α-Fluoro-β-keto esters such as this compound are valuable precursors for synthesizing these fluorinated bioactive molecules due to their inherent reactivity.
The utility of α-fluoro-β-keto esters as precursors in pharmaceutical manufacturing is well-documented. A prominent example is found in the synthesis of the broad-spectrum triazole antifungal agent, Voriconazole. nbinno.comnbinno.com While the synthesis of Voriconazole specifically utilizes the closely related Ethyl 2-fluoro-3-oxopentanoate, the chemical pathway serves as a clear blueprint for the application of this entire class of compounds. nbinno.com
In this synthesis, the α-fluoro-β-keto ester is a critical starting material that undergoes a series of reactions to form a key heterocyclic intermediate. The general steps involve the condensation of the fluorinated ester with other reagents to construct the core pyrimidine (B1678525) ring of the final drug molecule. nbinno.com For instance, Ethyl 2-fluoro-3-oxopentanoate is converted to 6-ethyl-5-fluoropyrimidin-4-ol, a pivotal intermediate in the production of Voriconazole. nbinno.com This highlights the indispensable role of such fluorinated building blocks in providing a unique scaffold for creating novel and effective pharmaceutical compounds. nbinno.com The distinctive fluoro and keto functionalities enable highly selective reactions that are often difficult to achieve with non-fluorinated analogues. nbinno.com
Table 2: Exemplary Role of a Related α-Fluoro-β-keto Ester in Pharmaceutical Synthesis
| Starting Material | Key Intermediate | Final Drug Class | Significance |
|---|
The application of fluorinated intermediates extends into the agrochemical sector. Certain β-keto esters are precursors to 2-arylpyrimidines, a class of compounds known to possess herbicidal activity against both monocot and dicot weeds.
The synthesis involves the direct condensation of a β-keto ester, such as a polyfluoro-β-keto ester, with an N-alkylamidine. This reaction is typically carried out by warming the reactants in an organic solvent or by reacting them neat. The process provides a straightforward method for producing pyrimidine-based herbicides. The use of a fluorinated building block like this compound in such a synthesis allows for the introduction of fluorine into the final agrochemical, which can enhance its efficacy and stability in the field.
Role in the Construction of Natural Product Analogues
Natural products are a cornerstone of drug discovery, providing inspiration for new therapeutic agents. However, natural products themselves often have limitations, such as low bioavailability, metabolic instability, or complex structures that are difficult to synthesize on a large scale. rsc.orgresearchgate.net Consequently, the synthesis of natural product analogues—molecules that retain the core pharmacophore of the natural product but have modified structures—is a major focus of medicinal chemistry. nih.gov
This compound is an ideal building block for creating fluorinated analogues of natural products. The introduction of fluorine can block sites of metabolism, alter molecular conformation, and improve binding to biological targets. mdpi.com For example, fluorinated analogues of Vitamin D have been designed to block specific metabolic pathways, thereby extending the compound's active lifetime. mdpi.com
The synthetic utility of this compound lies in the reactivity of its dual carbonyl groups. These sites allow for a variety of chemical transformations, such as alkylations, reductions, and condensations, enabling its incorporation into the carbon skeleton of a natural product mimic. By strategically placing the fluoro-keto-ester fragment within the target structure, chemists can generate novel analogues with potentially superior properties compared to the original natural product. This approach, often part of a strategy known as "diverted total synthesis," allows for the creation of a library of related compounds for biological screening. rsc.orgresearchgate.net
Biocatalytic and Enzymatic Studies Involving Ethyl 2 Fluoro 3 Oxohexanoate and Its Analogues
Utilization as a Chemical Probe in Polyketide Synthase (PKS) Pathways
Polyketide synthases (PKSs) are multi-domain enzymes that produce a vast array of structurally diverse and biologically active natural products. The study of these complex assembly lines is often hindered by the reactive and transient nature of their intermediates. Fluorinated analogues of natural substrates, such as those derived from ethyl 2-fluoro-3-oxohexanoate, have emerged as invaluable chemical tools for probing these pathways.
Chemical probes designed as surrogates for natural PKS substrates allow for the interception and characterization of enzyme-bound intermediates. nih.gov These probes can be used to explore the tolerance of PKS machinery to unnatural building blocks and to diversify the resulting polyketide products. nih.gov By using functionalized chemical probes, researchers can react with ketosynthase-bound biosynthetic intermediates, providing direct insight into how PKS enzymes process these unnatural analogues. nih.gov
Studies have shown that utilizing fluoromalonate surrogate substrates in vivo can lead to the successful incorporation of fluorine into advanced polyketide biosynthetic intermediates at specific α-carbonyl positions. nih.gov This approach replaces hydrogen atoms or alkyl groups with fluorine, which can have unexpected effects on the assembly of the natural product. nih.gov The stage and extent of fluorine incorporation can depend on the specific structure of the probe used. nih.gov Such strategies are crucial for developing novel methods in mutasynthesis and synthetic biology, ultimately aiming to engineer the production of new fluorinated polyketides for medicinal applications. nih.gov
A significant goal in synthetic biology is the production of novel, "unnatural" natural products with enhanced properties. Chemoenzymatic strategies combine the flexibility of chemical synthesis with the selectivity of enzymatic catalysis to achieve this. A promising approach for creating fluorinated polyketides involves engineering the PKS machinery itself. nih.govnih.gov
One successful strategy involves exchanging the native acyltransferase (AT) domain of a PKS module, which acts as the gatekeeper for selecting the building blocks (extender units), with a more substrate-tolerant domain from a related enzyme, such as a metazoan type I fatty acid synthase (FAS). nih.govnih.govresearchgate.net This creates a PKS/FAS hybrid enzyme capable of utilizing fluorinated extender units like fluoromalonyl-CoA. nih.govnih.gov This method allows for the site-specific introduction of fluorine or fluoro-methyl groups into the polyketide backbone during biosynthesis. nih.govnih.gov This powerful technique has been demonstrated in the chemoenzymatic synthesis of fluorinated macrolactones and fluorinated derivatives of macrolide antibiotics like YC-17 and methymycin. nih.govnih.govresearchgate.net
Metabolic engineering in host organisms like Escherichia coli provides another avenue for producing fluorinated polyketides. escholarship.orgresearchgate.net In this approach, a fluorine-selective AT domain is supplied in trans to a PKS module where the native AT has been inactivated. escholarship.org The production host is also engineered with a transporter to import fluoromalonate from the medium and an enzyme (malonyl-CoA synthetase) to activate it into the required fluoromalonyl-CoA extender unit. escholarship.orgresearchgate.net This platform enables the precise, regiospecific incorporation of fluorine into polyketide backbones, opening the door to a new class of molecules with potentially improved pharmacological properties. escholarship.org
Enzymatic Transformations of β-Keto Esters: Relevance to Fluorinated Derivatives
Enzymes are highly effective catalysts for the stereoselective transformation of β-keto esters. These methods are particularly relevant for fluorinated derivatives like this compound, where the creation of specific stereoisomers is crucial for biological activity.
The asymmetric reduction of prochiral carbonyl compounds is a well-established enzymatic method for producing valuable chiral alcohols. nih.gov In the context of fluorinated β-keto esters, ketoreductases are employed to transform racemic α-fluoro-β-keto esters into α-fluoro-β-hydroxy esters with high stereoselectivity. researchgate.net This process can proceed through a dynamic reductive kinetic resolution (DYRKR), where the rapidly racemizing substrate is converted into a single desired stereoisomer in high yield and optical purity. researchgate.net Commercially available NAD(P)H-dependent ketoreductases have proven effective for reducing a variety of aromatic and alkyl α-fluoro-β-keto esters. researchgate.net This biocatalytic approach provides access to key chiral intermediates for the synthesis of pharmaceuticals. nih.gov
| Substrate | Enzyme (Ketoreductase) | Product Diastereomer (syn/anti) | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Yield |
|---|---|---|---|---|---|
| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | KRED-NADH-027 | anti-(2R,3S) | >99% | >99% | 95% |
| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | KRED-119 | syn-(2R,3R) | >99% | >99% | 96% |
| This compound | KRED-P1-B02 | anti-(2R,3S) | 96% | >99% | 94% |
| This compound | KRED-P2-C02 | syn-(2R,3R) | 98% | >99% | 95% |
Kinetic resolution is a widely used enzymatic method for separating the enantiomers of a racemic mixture. acs.org This technique relies on an enzyme's ability to selectively catalyze a reaction on one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted enantiomer from the transformed one. mdpi.comresearchgate.net Hydrolases, such as lipases and esterases, are commonly used for this purpose. mdpi.comresearchgate.net
In the case of racemic fluorinated compounds, lipase-catalyzed hydrolysis can effectively resolve enantiomers. mdpi.comresearchgate.net For example, the hydrolysis of racemic ethyl esters of fluorinated acids can yield (S)-carboxylic acids and the unreacted (R)-esters, both with high enantiomeric purity. mdpi.comresearchgate.net This enzymatic resolution offers a straightforward and efficient route to obtaining enantiomerically pure fluorinated building blocks for the synthesis of biologically active molecules. mdpi.comresearchgate.netresearchgate.net The process can be optimized by selecting the appropriate enzyme and reaction conditions to achieve high conversion and enantioselectivity. mdpi.comresearchgate.net
Engineering of Enzymes for Enhanced Fluorination or Transformation
While nature provides a vast catalog of enzymes, they are not always perfectly suited for industrial or synthetic applications, especially when dealing with unnatural substrates like organofluorines. Therefore, protein engineering is often employed to improve enzyme properties such as activity, stability, and substrate specificity. researchgate.net
The fluorinase enzyme, isolated from Streptomyces cattleya, is the only known enzyme capable of forming a stable carbon-fluorine bond through a nucleophilic substitution reaction. researchgate.netnih.gov However, its practical application is limited by its very slow kinetics. researchgate.netbiorxiv.org To overcome this, researchers have used directed evolution and mechanism-guided engineering to create fluorinase variants with improved efficiency. researchgate.netbiorxiv.org By creating mutations in the enzyme's active site or structure, scientists have been able to enhance its catalytic rate and expand its tolerance for non-native substrates. researchgate.netbiorxiv.org For instance, engineering the oligomerization state of the fluorinase from its natural hexameric form to an active trimer has been shown to be a viable strategy. nih.gov
Similarly, other enzymes like cytochrome P450s can be engineered to perform selective fluorinations. caltech.edu These enzymes can be used in chemoenzymatic pathways where they first hydroxylate a specific, unactivated site on a molecule, which is then chemically converted to a fluorine-containing group. caltech.edu This combination of enzyme engineering and chemical synthesis provides a powerful toolkit for the selective fluorination of complex molecules. nih.govnih.gov
Advanced Spectroscopic and Computational Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Keto-Enol Tautomerism Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Ethyl 2-fluoro-3-oxohexanoate. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the molecular framework and the electronic environment of each nucleus.
A study detailing the α-fluorination of β-dicarbonyl compounds provides experimentally determined NMR data for this compound. The ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows characteristic signals that can be assigned to the various protons in the molecule. The ethyl group of the ester displays a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂). The propyl group attached to the ketone exhibits signals corresponding to its methyl, methylene, and α-methylene protons. A key feature is the signal for the proton at the α-carbon (CHF), which appears as a doublet with a large coupling constant, a direct result of its coupling to the adjacent fluorine atom.
The ¹⁹F NMR spectrum provides a direct method for observing the fluorine nucleus. For this compound, this spectrum shows a single resonance, which is split into a doublet of triplets due to coupling with the α-proton and the adjacent methylene protons of the hexanoyl group.
Like other β-dicarbonyl compounds, this compound can exist as a mixture of keto and enol tautomers in solution. NMR spectroscopy is highly effective for studying this keto-enol equilibrium because the rate of interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. The presence of the electronegative fluorine atom can influence the position of this equilibrium. By comparing the integration of signals unique to the keto form (such as the α-proton) and the enol form (like the vinylic proton and the enolic hydroxyl proton), the equilibrium constant can be determined under various conditions, such as in different solvents or at different temperatures.
Table 1: Experimental ¹H and ¹⁹F NMR Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ¹H | 0.94 | t, J = 7.3 | -CH₂CH₂CH₃ |
| ¹H | 1.33 | t, J = 7.3 | -OCH₂CH₃ |
| ¹H | 1.61-1.70 | m | -CH₂CH₂ CH₃ |
| ¹H | 2.58-2.74 | m | -C(O)CH₂ CH₂CH₃ |
| ¹H | 4.31 | q, J = 7.3 | -OCH₂ CH₃ |
| ¹H | 5.20 | d, J = 49.5 | -C(O)CHF C(O)- |
| ¹⁹F | -195.46 | dt, J = 49.5, 2.4 | -C(O)F CHC(O)- |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) peak reveals the nominal molecular mass.
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which is used to confirm the elemental formula. For this compound (C₈H₁₃FO₃), the calculated exact mass can be compared to the experimentally measured mass. A close match between these values, typically within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula. Experimental HR-MS data has confirmed the formula C₈H₁₃FO₃ with a measured mass of 176.0843, which is in close agreement with the calculated mass of 176.0849.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Cleavage of the molecular ion results in a series of fragment ions. For this compound, characteristic fragmentation pathways for β-keto esters would be expected. These include:
α-cleavage: Breakage of bonds adjacent to the carbonyl groups, leading to the loss of the ethoxy group (-OC₂H₅) or the propyl group (-C₃H₇).
McLafferty rearrangement: A characteristic rearrangement for carbonyl compounds with sufficiently long alkyl chains, which could lead to the loss of a neutral propene molecule.
The analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.
Table 2: HR-MS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₃FO₃ |
| Calculated Mass | 176.0849 |
| Found Mass | 176.0843 |
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is synthesized or used.
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC can separate the compound from starting materials, byproducts, and solvents. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area can be used to quantify its purity.
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for purity assessment. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed. The compound is detected as it elutes from the column, typically using a UV detector, as the carbonyl groups provide a chromophore. HPLC is particularly useful for monitoring reaction progress, where samples can be taken from the reaction mixture at different time points and analyzed to determine the consumption of reactants and the formation of the product. In the synthesis of similar fluorinated compounds, purification by column chromatography using silica (B1680970) gel is a standard procedure, which relies on the same principles of differential partitioning as HPLC.
Theoretical Chemistry and Computational Studies
Computational chemistry provides powerful tools for understanding the properties and reactivity of this compound at a molecular level, complementing experimental findings.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., charge distribution, molecular orbitals) of molecules. DFT calculations can predict various molecular properties, including geometric parameters (bond lengths and angles) and spectroscopic data. For this compound, DFT can be employed to calculate theoretical NMR chemical shifts (¹H, ¹³C, and ¹⁹F). These predicted spectra can be compared with experimental data to aid in the assignment of complex signals and to confirm the proposed structure. Furthermore, DFT can be used to calculate the relative energies of the keto and enol tautomers, providing insight into the equilibrium composition.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme). If this compound were to be investigated as a potential enzyme inhibitor or a biochemical probe, molecular docking could be used to simulate its interaction with the enzyme's active site. These simulations would predict the binding mode and estimate the binding affinity, identifying key interactions such as hydrogen bonds or hydrophobic interactions. Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-enzyme complex over time, providing a more dynamic picture of the interaction.
Computational modeling, often using DFT, is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, such as its synthesis via fluorination or its subsequent use in aldol (B89426) or Claisen reactions, computational methods can be used to map out the entire reaction pathway. This involves locating the structures of transition states and intermediates and calculating their relative energies. The resulting energy profile provides a detailed, step-by-step understanding of the reaction mechanism, explaining the observed reactivity and stereoselectivity. These theoretical studies can clarify the role of catalysts, solvents, and substituents in the reaction outcome.
Future Research Directions and Translational Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The chemical synthesis of fluorinated β-keto esters such as Ethyl 2-fluoro-3-oxohexanoate often involves hazardous reagents and generates significant waste. Future research is increasingly directed towards greener and more sustainable synthetic methodologies. One promising avenue is the use of electrochemistry, which employs electrons as clean oxidants, thereby avoiding the need for stoichiometric metallic oxidants and allowing for the use of environmentally benign solvents like acetone and water. This approach has been successfully applied to the synthesis of related β-keto spirolactones, suggesting its potential for the synthesis of other β-keto esters under mild conditions.
Furthermore, continuous flow chemistry presents a scalable and safer alternative to traditional batch processes for fluorination reactions. nih.gov These systems can mitigate the risks associated with highly exothermic reactions and hazardous reagents by confining them to small, controlled volumes. The development of novel catalytic systems, including those that utilize earth-abundant metals, is another key area of research aimed at reducing the environmental impact and cost of synthesizing fluorinated compounds. The focus will be on designing catalysts that offer high selectivity and efficiency, minimizing the formation of byproducts and simplifying purification processes.
Exploration of Novel Biocatalytic Systems for Fluorinated Compounds
Biocatalysis is emerging as a powerful tool for the synthesis of complex molecules, offering high selectivity and milder reaction conditions compared to traditional chemical methods. molecularcloud.org The enzymatic synthesis of fluorinated compounds is a particularly active area of research, with enzymes like fluorinases, lipases, and transaminases being explored for their ability to incorporate fluorine into organic molecules. mdpi.comsigmaaldrich.com
Expansion of Applications in New Chemical Spaces
While this compound is well-established as a precursor to Voriconazole, its potential as a versatile fluorinated building block extends far beyond this single application. The introduction of fluorine can dramatically alter the biological activity, metabolic stability, and lipophilicity of organic molecules, making fluorinated compounds highly valuable in drug discovery and development. youtube.comalfa-chemistry.com It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms. youtube.com
Future research will focus on leveraging the unique properties of this compound to synthesize novel derivatives for a range of applications:
Pharmaceuticals: Beyond antifungal agents, derivatives could be explored as potential candidates for other therapeutic areas, such as oncology, neurology, and infectious diseases. The presence of the fluoro- and keto- groups provides reactive handles for a variety of chemical transformations, enabling the creation of diverse molecular scaffolds. nbinno.com
Agrochemicals: Fluorinated compounds are widely used as herbicides and pesticides due to their enhanced efficacy and stability. youtube.comresearchgate.net Derivatives of this compound could be investigated for their potential as new agrochemical agents with improved performance and reduced environmental impact.
Materials Science: The incorporation of fluorine can impart unique properties to materials, such as increased thermal stability and hydrophobicity. sigmaaldrich.com Research into the synthesis of novel polymers and functional materials from fluorinated β-keto esters could lead to the development of advanced coatings, liquid crystals, and other high-performance materials. sigmaaldrich.com
Integration with Machine Learning and AI for Reaction Discovery and Optimization
The convergence of synthetic chemistry with machine learning (ML) and artificial intelligence (AI) is set to revolutionize the way chemical reactions are discovered and optimized. For complex processes like fluorination, ML algorithms can be trained on large datasets of reaction outcomes to predict the success of a reaction under specific conditions, thereby reducing the need for extensive trial-and-error experimentation.
Researchers have already demonstrated the use of ML to navigate the intricate reaction landscape of deoxyfluorination with sulfonyl fluorides, enabling the accurate prediction of high-yielding conditions for new substrates. mdpi.com This approach can be extended to the synthesis of this compound and its derivatives. Future research will involve the development of sophisticated ML models that can:
Predict the optimal reagents, catalysts, and reaction conditions for a desired transformation.
Identify novel reaction pathways for the synthesis of fluorinated compounds.
Accelerate the design and discovery of new molecules with desired properties.
The integration of AI with automated synthesis platforms has the potential to create autonomous systems that can design, execute, and optimize chemical reactions with minimal human intervention.
Contribution to the Understanding of Fluorine's Influence on Molecular Recognition and Reactivity
The fluorine atom possesses a unique combination of properties, including high electronegativity, small size, and the ability to form strong bonds with carbon, which profoundly influences the conformation and reactivity of organic molecules. The study of fluorinated compounds like this compound provides valuable insights into these fundamental aspects of chemical science.
Future research will continue to explore how the strategic placement of fluorine can be used to control molecular recognition processes. For instance, fluorine can participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which play a crucial role in drug-receptor binding. nbinno.com Understanding these interactions at a molecular level is essential for the rational design of new drugs and functional materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-fluoro-3-oxohexanoate, and how do reaction conditions influence yield?
- Methodological Answer: The compound is typically synthesized via α-fluorination of β-keto esters using reagents like p-iodotoluene difluoride under neutral conditions . Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometry of the fluorinating agent. IR and ^1H NMR data (e.g., δ 1.33 ppm for ethyl group protons, 1762 cm⁻¹ for carbonyl stretches) confirm structural integrity. Yield optimization requires systematic testing of these parameters and monitoring via TLC or GC-MS .
Q. How can spectroscopic data (NMR, IR) be interpreted to validate the structure of this compound?
- Methodological Answer:
- ^1H NMR : The ethyl ester group appears as a triplet (δ 1.33 ppm, J = 7.3 Hz) and quartet (δ 4.2–4.3 ppm). The fluorine atom’s electron-withdrawing effect deshields adjacent protons, splitting signals into complex multiplets (e.g., δ 2.58–2.74 ppm for CH₂ groups near the fluorine) .
- IR : Strong absorbance at 1762 cm⁻¹ (ester carbonyl) and 1734 cm⁻¹ (keto carbonyl) confirms functional groups. Fluorine substitution may reduce C=O stretching frequencies slightly compared to non-fluorinated analogs .
- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
Q. What are the stability considerations for Ethyl 2-fluoro-3-oxohexoate under varying storage conditions?
- Methodological Answer: Fluorinated β-keto esters are prone to hydrolysis under acidic/basic conditions. Stability studies should test:
- pH sensitivity : Monitor decomposition via HPLC in buffers (pH 3–9).
- Temperature : Accelerated aging tests at 4°C, 25°C, and 40°C over 30 days.
- Light exposure : UV-Vis spectroscopy to detect photodegradation products.
- Use inert atmospheres (N₂/Ar) for long-term storage .
Advanced Research Questions
Q. How does fluorine substitution at the α-position influence the reactivity of this compound in nucleophilic additions or cyclization reactions?
- Methodological Answer: Fluorine’s electronegativity alters electron density at the α-carbon, affecting reactivity.
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs in nucleophilic additions (e.g., Grignard reactions). Use DFT calculations to map electron density distribution.
- Cyclization : Test under acidic (e.g., H₂SO₄) or basic (e.g., NaOEt) conditions; monitor regioselectivity via ^19F NMR .
- Data Interpretation : Correlate Hammett substituent constants (σₚ) with reaction outcomes to quantify electronic effects .
Q. What computational models best predict the tautomeric equilibrium of this compound in solution?
- Methodological Answer:
- Software : Use Gaussian or ORCA for DFT calculations (B3LYP/6-311+G(d,p) basis set) to model keto-enol tautomerism.
- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO or CHCl₃). Compare computed ^1H NMR shifts with experimental data .
- Free Energy Barriers : Calculate transition states for tautomer interconversion to identify dominant forms under specific conditions .
Q. How can this compound serve as a precursor for fluorinated heterocycles, and what are the mechanistic pathways?
- Methodological Answer:
- Synthetic Pathways : React with hydrazines or hydroxylamines to form pyrazoles/isoxazoles. Monitor intermediates via LC-MS.
- Mechanistic Probes : Isotope labeling (e.g., ^2H at the α-position) to track bond formation/cleavage.
- X-ray Crystallography : Confirm regiochemistry of cyclized products. Compare with non-fluorinated analogs to assess fluorine’s steric/electronic role .
Data Analysis & Contradictions
Q. How should researchers address discrepancies in reported synthetic yields of this compound across literature?
- Methodological Answer:
-
Meta-Analysis : Tabulate yields from ≥5 independent studies (Table 1). Identify variables (e.g., reagent purity, solvent drying methods).
-
Reproducibility Tests : Replicate key procedures under controlled conditions (e.g., inert atmosphere, standardized equipment).
-
Statistical Tools : Apply ANOVA to determine if yield differences are significant (p < 0.05). Report confidence intervals .
Table 1 : Yield Comparison Across Studies
Study Reagent Solvent Temp (°C) Yield (%) A p-IC₆H₄CF₃ CH₂Cl₂ 25 72 B Selectfluor THF 0 58 C NFSI DMF 40 65
Q. What strategies resolve contradictions in spectroscopic assignments for fluorinated β-keto esters?
- Methodological Answer:
- 2D NMR : Use HSQC/HMBC to correlate ambiguous protons/carbons.
- Isotopic Labeling : Synthesize ^13C-labeled analogs to confirm carbonyl assignments.
- Comparative Analysis : Overlay spectra with structurally similar compounds (e.g., ethyl 3-oxohexanoate) to identify fluorine-induced shifts .
Ethical & Safety Considerations
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer:
- PPE : Wear nitrile gloves (tested for fluorinated compound resistance) and sealed goggles. Avoid latex due to permeability risks .
- Ventilation : Use fume hoods for synthesis/storage; monitor airborne fluoride levels with ion-selective electrodes.
- Waste Management : Neutralize acidic/basic waste streams before disposal to prevent HF generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
